molecular formula C16H11N3O4 B1601352 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid CAS No. 65697-90-7

4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid

Cat. No. B1601352
CAS RN: 65697-90-7
M. Wt: 309.28 g/mol
InChI Key: SXSLRMSHMPMPHK-UHFFFAOYSA-N
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Description

“4,4’-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid” is a chemical compound with the molecular formula C12H9N5 . It has an average mass of 223.233 Da and a monoisotopic mass of 223.085800 Da . It is used as a corrosion inhibitor for mild steel in hydrochloric acid medium and studied for its correlation between electronic structure and inhibition efficiency .


Synthesis Analysis

The synthesis of “4,4’-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid” involves a series of reactions . The structures of the synthesized compounds are established by NMR and MS analysis . Triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides .


Molecular Structure Analysis

The molecular structure of “4,4’-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid” is established by NMR and MS analysis . The 1,2,4-triazole moiety is shown to be a useful directing group for Ru-catalyzed C-H arylation .


Chemical Reactions Analysis

Some of the hybrids of “4,4’-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid” exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . The rigid and planar tetracarboxylic acid 5,5′- (1H-2,3,5-triazole-1,4-diyl)diisophthalic acid (H4L), incorporating a triazole group, has been used with no or different pyridine-based linkers to construct a family of d10 coordination polymers .

Scientific Research Applications

Luminescent Properties and Synthesis
One study focuses on the luminescent properties of compounds based on the 4-amino-4H-1,2,4-triazole group, including 4,4'-(4-amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid. These compounds have been characterized through methods such as IR, UV-Vis, NMR, and X-ray diffraction. They exhibit solid-state luminescent spectra with emission maxima observed at specific wavelengths, indicating their potential in luminescent material applications (Xi et al., 2021).

Gas Phase Properties
Research on 1,2,3-triazoles, including derivatives similar to 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid, has explored their gas phase properties. Such studies provide fundamental insights into the compounds' proton affinity, acidity values, and ion-molecule reactions, essential for understanding their behavior in various applications (Wang et al., 2013).

Antimicrobial Evaluation
A series of novel 1,2,4-triazole derivatives, synthesized starting from 4-nitrobenzoic acid, have shown antimicrobial activities against various pathogens. This highlights the potential use of triazole compounds in developing new antimicrobial agents (Upmanyu et al., 2011).

Metal-Organic Frameworks (MOFs)
Zn-cluster-based MOFs utilizing 4,4'-(4-amino-1,2,4-triazol-3,5-diyl)dibenzoic acid demonstrate high chemical stability and selective gas separation properties, offering potential for industrial gas separation applications. Additionally, these MOFs exhibit breathing behavior, which is significant for the storage and separation of small-molecule gases (Kan et al., 2018).

Luminescence Sensing
Mixed-ligand MOFs with triazole derivatives have been developed for luminescence sensing of small aromatic molecules. These materials offer a promising approach for detecting specific substances due to their unique luminescent properties (Chen et al., 2016).

properties

IUPAC Name

4-[3-(4-carboxyphenyl)-1H-1,2,4-triazol-5-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4/c20-15(21)11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(8-4-10)16(22)23/h1-8H,(H,20,21)(H,22,23)(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSLRMSHMPMPHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NN2)C3=CC=C(C=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496364
Record name 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid

CAS RN

65697-90-7
Record name 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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